Bibs 39

Angiotensin Receptor Radioligand Binding AT1/AT2 Selectivity

BIBS 39 (CAS 133085-33-3), chemically known as 4'-[(2-n-butyl-6-cyclohexylaminocarbonylaminobenzimidazole-1-yl)methyl]biphenyl-2-carboxylic acid, is a nonpeptide angiotensin II (Ang II) receptor antagonist featuring a benzimidazole core structure. Unlike many clinically developed sartans that rely on an imidazole or related heterocycle, BIBS 39's benzimidazole scaffold confers a distinctive pharmacological fingerprint, most notably a dual affinity profile for both the AT1 and AT2 receptor subtypes.

Molecular Formula C32H36N4O3
Molecular Weight 524.7 g/mol
CAS No. 133085-33-3
Cat. No. B1666974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBibs 39
CAS133085-33-3
Synonyms4'-((2-n-butyl-6-cyclohexylaminocarbonylaminobenzimidazole-1-yl)methyl)biphenyl-2-carboxylic acid
BIBS 39
BIBS-39
Molecular FormulaC32H36N4O3
Molecular Weight524.7 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5
InChIInChI=1S/C32H36N4O3/c1-2-3-13-30-35-28-19-18-25(34-32(39)33-24-9-5-4-6-10-24)20-29(28)36(30)21-22-14-16-23(17-15-22)26-11-7-8-12-27(26)31(37)38/h7-8,11-12,14-20,24H,2-6,9-10,13,21H2,1H3,(H,37,38)(H2,33,34,39)
InChIKeyOLQFKFSAJNUOPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIBS 39 (CAS 133085-33-3) – Pharmacological Profile & AT1/AT2 Binding Affinity for Procurement


BIBS 39 (CAS 133085-33-3), chemically known as 4'-[(2-n-butyl-6-cyclohexylaminocarbonylaminobenzimidazole-1-yl)methyl]biphenyl-2-carboxylic acid, is a nonpeptide angiotensin II (Ang II) receptor antagonist featuring a benzimidazole core structure [1]. Unlike many clinically developed sartans that rely on an imidazole or related heterocycle, BIBS 39's benzimidazole scaffold confers a distinctive pharmacological fingerprint, most notably a dual affinity profile for both the AT1 and AT2 receptor subtypes [2]. The compound exhibits a reported purity of ≥98% when procured as a crystalline solid and is supplied for research use in angiotensin receptor pharmacology and cardiovascular disease models [3].

Why Generic Substitution Fails: Unique Receptor Binding and Functional Antagonism of BIBS 39


Generic substitution of BIBS 39 with other AT1 receptor antagonists, even those within the benzimidazole class, is scientifically unjustified. The compound's unique benzimidazole scaffold, relative to the imidazole-based DuP 753 (losartan), results in a substantial reduction in AT1 selectivity, yielding a dual AT1/AT2 binding profile that is not replicated by clinically approved ARBs [1]. This fundamental structural divergence translates into distinct functional antagonism in isolated vascular tissues and differential hemodynamic effects in vivo, as directly compared in pithed rat and rabbit models [2]. The following quantitative evidence demonstrates that BIBS 39 is not a generic AT1 blocker, but a structurally and pharmacologically distinct tool compound.

Quantitative Evidence: BIBS 39 Binding Affinity, Selectivity, and Functional Antagonism vs. Comparator


AT1 and AT2 Receptor Binding Affinity of BIBS 39 Compared to DuP 753 (Losartan) and BIBS 222

In radioligand binding assays using [125I]Angiotensin II, BIBS 39 displayed a Ki of 29 ± 7 nM for the AT1 receptor and 480 ± 110 nM for the AT2 receptor, resulting in a 17-fold AT1 selectivity [1]. In contrast, the imidazole-based clinical compound DuP 753 (losartan) is highly AT1-selective (AT1 Ki ≈ 10-20 nM, AT2 Ki >10,000 nM), and the congener BIBS 222 demonstrated a Ki of 20 ± 7 nM for AT1 and 730 ± 170 nM for AT2 (37-fold selectivity) [2]. This quantitative profile confirms that BIBS 39 is a dual AT1/AT2 ligand, not a pure AT1 antagonist, and is distinct even from its closest benzimidazole analog.

Angiotensin Receptor Radioligand Binding AT1/AT2 Selectivity

Functional Antagonism in Isolated Rabbit Aorta: pA2 of BIBS 39 vs. Losartan and BIBS 222

In isolated rabbit aorta rings, BIBS 39 shifted the Ang II concentration-contractile response curve to the right in a parallel fashion, yielding a pA2 value of 8.14 ± 0.08 with a slope not significantly different from unity (1.06 ± 0.07), indicating competitive antagonism [1]. In contrast, the imidazole-based losartan exhibits a pA2 of 8.48 ± 0.10 under comparable conditions, and the congener BIBS 222 produced non-parallel shifts and reduced the maximal response by approximately 25% [2]. These data confirm that BIBS 39 acts as a competitive antagonist in vascular smooth muscle, whereas BIBS 222 demonstrates non-competitive or insurmountable behavior.

Vascular Pharmacology Isolated Tissue Bath pA2 Determination

In Vivo Antihypertensive Efficacy and Duration of Action: BIBS 39 vs. DuP 753 and BIBS 222 in Renal Hypertensive Rats

In conscious renal hypertensive rats, intravenous administration of BIBS 39, BIBS 222, and DuP 753 (losartan) all produced substantial dose-dependent antihypertensive effects with remarkably similar ED30 values of approximately 2 mg/kg i.v. [1]. However, the duration of action differed: BIBS 222 demonstrated a longer duration of antihypertensive effect than BIBS 39, while DuP 753 displayed a more complex hemodynamic pattern characterized by a rapid fall followed by a sustained, submaximal blood pressure reduction [1]. BIBS 39 also decreased diastolic blood pressure in pithed normotensive rats without affecting heart rate across a dose range of 0.3–10 mg/kg [2].

In Vivo Pharmacology Hypertension Model Blood Pressure

Receptor Selectivity Profile: BIBS 39 Off-Target Binding Compared to Losartan and Other ARBs

Comprehensive selectivity profiling revealed that BIBS 39 does not exhibit high affinity for a panel of off-target receptors, including α1-, α2-, β1-, and β2-adrenergic, adenosine A1 and A2, muscarinic M1, M2, and M3, and atrial natriuretic peptide receptors, with Ki values exceeding 100 µM for all tested [1]. In contrast, some clinically used ARBs, such as telmisartan, are known to act as partial agonists at PPAR-γ (EC50 ≈ 4.5 µM) in addition to AT1 blockade [2]. BIBS 39's clean off-target profile, combined with its dual AT1/AT2 engagement, distinguishes it from both pure AT1 blockers and pleiotropic ARBs.

Receptor Selectivity Off-Target Screening Pharmacological Profiling

Hemodynamic Antagonism in Pithed Rabbits: Comparative Rightward Shifts of Ang II Dose-Response Curves

In pithed rabbits, BIBS 39 (1–10 mg/kg i.v.) produced parallel rightward shifts of the angiotensin II dose-pressor response curve without affecting the maximal response, demonstrating competitive antagonism in vivo [1]. In the same study, losartan (DuP 753) also shifted the curve to the right, whereas the selective AT2 antagonist PD123177 (100 mg/kg i.v.) had no effect on the Ang II pressor response, confirming the response is AT1-mediated [1]. The similar magnitude of shift for BIBS 39 and losartan at equi-effective antihypertensive doses confirms that BIBS 39's AT1 blockade is functionally comparable to losartan in vivo, despite its lower AT1 selectivity in vitro.

Cardiovascular Pharmacology Hemodynamics Pithed Rabbit Model

Recommended Research and Industrial Application Scenarios for BIBS 39


Investigating the Functional Role of AT2 Receptors in Cardiovascular and Renal Physiology

BIBS 39's measurable AT2 affinity (Ki = 480 nM) makes it an ideal tool for probing AT2-mediated effects in systems where both AT1 and AT2 receptors are expressed. Unlike pure AT1 blockers (e.g., losartan), BIBS 39 can unmask AT2-dependent responses when co-administered with AT1-selective antagonists or in AT1-deficient models. [1]

Comparative Pharmacology Studies with Benzimidazole-Derived ARBs

When investigating structure-activity relationships within the benzimidazole class, BIBS 39 serves as a critical reference compound. Its 17-fold AT1 selectivity and competitive functional antagonism contrast with BIBS 222's higher selectivity and insurmountable behavior, enabling direct correlation of subtle structural modifications to changes in receptor binding kinetics and functional efficacy. [1][2]

Validating Novel AT1/AT2 Radioligands or Fluorescent Probes

The well-characterized binding affinities of BIBS 39 for both AT1 (Ki = 29 nM) and AT2 (Ki = 480 nM) receptors, combined with its clean off-target profile (Kis >100 µM for adrenergic, adenosine, and muscarinic receptors), make it an excellent unlabeled competitor for validating the specificity of new radioligands or fluorescent probes targeting the angiotensin receptor family. [1][2]

Acute Interventional Studies in Rodent Models of Hypertension

Given its shorter duration of antihypertensive action compared to BIBS 222 and its clean competitive AT1 blockade in vivo, BIBS 39 is optimally suited for acute hemodynamic studies where rapid onset and offset of action are desired. Its ED30 of ~2 mg/kg i.v. in renal hypertensive rats provides a clear dosing benchmark for reproducible experimental designs. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bibs 39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.